Cas no 1049874-46-5 (5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid)

5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-Pentalenecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4,5,6-hexahydro-
- 5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid
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- MDL: MFCD09971760
- インチ: 1S/C14H21NO4/c1-14(2,3)19-13(18)15-11-6-8-4-10(12(16)17)5-9(8)7-11/h10-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)
- InChIKey: LGULTVZOUWQSML-UHFFFAOYSA-N
- SMILES: C1C2=C(CC(NC(OC(C)(C)C)=O)C2)CC1C(O)=O
5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-88107-0.05g |
5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |
1049874-46-5 | 0.05g |
$1900.0 | 2023-09-01 | ||
Enamine | EN300-88107-10g |
5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |
1049874-46-5 | 10g |
$6786.0 | 2023-09-01 | ||
Enamine | EN300-88107-5g |
5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |
1049874-46-5 | 5g |
$5039.0 | 2023-09-01 | ||
Enamine | EN300-88107-10.0g |
5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |
1049874-46-5 | 10.0g |
$6786.0 | 2023-02-11 | ||
Ambeed | A1138493-1g |
5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |
1049874-46-5 | 95% | 1g |
$1644.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361993-25mg |
5-((Tert-butoxycarbonyl)amino)-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |
1049874-46-5 | 95% | 25mg |
¥26152 | 2023-03-01 | |
Enamine | EN300-88107-0.25g |
5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |
1049874-46-5 | 0.25g |
$2082.0 | 2023-09-01 | ||
Enamine | EN300-88107-1.0g |
5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |
1049874-46-5 | 1.0g |
$2263.0 | 2023-02-11 | ||
Enamine | EN300-88107-5.0g |
5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |
1049874-46-5 | 5.0g |
$5039.0 | 2023-02-11 | ||
Enamine | EN300-88107-1g |
5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |
1049874-46-5 | 1g |
$2263.0 | 2023-09-01 |
5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acidに関する追加情報
Recent Advances in the Study of 5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid (CAS: 1049874-46-5)
The compound 5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid (CAS: 1049874-46-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique bicyclic structure and tert-butoxycarbonyl (Boc) protected amine, serves as a versatile intermediate in the synthesis of complex pharmacophores. Recent studies have explored its potential applications in drug discovery, particularly in the development of protease inhibitors and modulators of protein-protein interactions.
One of the key advancements in the research of this compound involves its role as a building block for peptidomimetics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel inhibitors targeting the SARS-CoV-2 main protease. The Boc-protected amino group and the carboxylic acid functionality allow for facile derivatization, enabling the introduction of diverse side chains to optimize binding affinity and selectivity. The study reported a series of derivatives with IC50 values in the low micromolar range, highlighting the potential of this scaffold in antiviral drug development.
Further investigations have focused on the compound's conformational properties and its impact on biological activity. Nuclear magnetic resonance (NMR) and X-ray crystallography studies revealed that the hexahydropentalene core adopts a rigid, well-defined conformation, which is advantageous for designing molecules with high target specificity. Computational modeling studies, as detailed in a recent Bioorganic & Medicinal Chemistry Letters article, have provided insights into the energetically favorable binding modes of derivatives of 1049874-46-5 with various enzymatic targets.
In addition to its applications in protease inhibition, this compound has also been explored in the context of central nervous system (CNS) drug discovery. A 2024 study in ACS Chemical Neuroscience reported the synthesis of analogs designed to cross the blood-brain barrier (BBB). The researchers utilized the carboxylic acid moiety to introduce polar groups, balancing lipophilicity and solubility to achieve optimal CNS penetration. Preliminary in vivo studies in rodent models showed promising pharmacokinetic profiles, with detectable brain concentrations following oral administration.
The synthetic accessibility of 5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid has also been a subject of recent optimization efforts. A team at the University of Cambridge developed a streamlined, high-yield synthesis route, as described in Organic Process Research & Development. The new protocol reduces the number of steps and employs environmentally friendly reagents, making the compound more accessible for large-scale applications in drug discovery programs.
Looking ahead, researchers anticipate that the versatility of this scaffold will lead to its increased adoption in fragment-based drug design and combinatorial chemistry. Its balanced physicochemical properties and ease of modification make it an attractive starting point for the development of targeted therapies across multiple disease areas, including oncology, infectious diseases, and neurological disorders. Ongoing studies are expected to further elucidate its structure-activity relationships and expand its utility in medicinal chemistry.
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